Androstenediol, methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the reduction of dehydroepiandrosterone (DHEA) to androstenediol, followed by methylation at the 17α position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound can involve microbial transformation processes. For example, engineered strains of Mycobacterium can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione, methyl.
Reduction: Conversion to testosterone, methyl.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Androstenedione, methyl.
Reduction: Testosterone, methyl.
Substitution: Various halogenated derivatives depending on the reagents used.
Scientific Research Applications
Androstenediol, methyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and as a performance-enhancing drug.
Industry: Utilized in the production of steroidal pharmaceuticals
Mechanism of Action
Androstenediol, methyl exerts its effects by acting as a precursor to testosterone and estrogen. It is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These enzymes facilitate the reduction and oxidation of specific functional groups on the steroid backbone, leading to the formation of active hormones .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: The parent compound, less potent in its androgenic and estrogenic effects.
Androstenedione: Another intermediate in testosterone and estrogen biosynthesis, with different metabolic pathways.
Testosterone: The primary male sex hormone, more potent in its androgenic effects.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol, with broader physiological roles
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol.
Properties
CAS No. |
1427208-18-1 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
KHLDXKQAXIZYBF-RBZZARIASA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
Canonical SMILES |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.